molecular formula C29H36BrN3O3 B4313625 ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE

ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE

Cat. No.: B4313625
M. Wt: 554.5 g/mol
InChI Key: WOBSGKDRZGHUEM-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is notable for its potential biological activities and its structural complexity, which includes a brominated indole core, a cyclohexyl group, and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps:

    Cyclohexylation: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Piperazine Substitution: The piperazine moiety can be attached through a nucleophilic substitution reaction using 4-(4-methylphenyl)piperazine and a suitable base like potassium carbonate.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a de-brominated indole.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole core may interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects. The piperazine moiety may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate can be compared with other indole derivatives:

    Ethyl 6-bromo-5-hydroxy-1-methyl-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate: Similar structure but with a methyl group instead of a cyclohexyl group.

    Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate: Similar structure but with a chlorophenyl group instead of a methylphenyl group.

The uniqueness of ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[[4-(4-methylphenyl)piperazin-1-yl]methyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36BrN3O3/c1-3-36-29(35)28-23-17-27(34)24(30)18-25(23)33(22-7-5-4-6-8-22)26(28)19-31-13-15-32(16-14-31)21-11-9-20(2)10-12-21/h9-12,17-18,22,34H,3-8,13-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBSGKDRZGHUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3CCCCC3)CN4CCN(CC4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE

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